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molecular formula C13H8ClN B1349252 4-(4-Chlorophenyl)benzonitrile CAS No. 57774-36-4

4-(4-Chlorophenyl)benzonitrile

Cat. No. B1349252
M. Wt: 213.66 g/mol
InChI Key: DVLCPRBAOHXYIQ-UHFFFAOYSA-N
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Patent
US05922898

Procedure details

A solution of 3.02 g (22.2 mmol) zinc chloride and 5.70 g (22.2 mmol) nickel acetylacetonate (moisture content<1%) in 165 mL of tetrahydrofuran was sequentially treated at room temperature with 0.40 mL (22.2 mmol) water, 10.9 mL (44.4 mmol) triisopropylphosphite, and 27.4 mL (44.4 mmol) of 1.62 M methylmagnesium chloride in tetrahydrofuran. The resultant clear, dark reddish solution was then treated with 111.0 g (609.8 mniol) 4-bromobenzonitrile and cooled to 0° C. The reaction mixture was treated with 653 mL (555 mmol) of 0.85 M 4-chlorophenylmagnesium bromide over a 75 minute period, keeping the temperature below 10° C. After the addition of the arylmagnesium reagent was complete, the reaction was stirred at 0° C. for an additional hour before quenching was carried out by adding 550 mL of 1 M aqueous sodium citrate solution. After adding 300 mL of methyl t-butyl ether (MTBE), the reaction mixture was stirred vigorously at room temperature for 1 h while air was bubbled through the solution. The contents of the reaction flask were transferred into a separatory funnel, and flask rinsed with an additional 250 mL of MTBE. The lower green aqueous phase was drained off and the clear yellow organic phase was washed twice with 100 mL of brine. The crude solid product left after concentration was dissolyed in 660 mL of chlorobenzene at 75° C., then 660 mL of heptane was added at a rate which maintained the temperature between 75-85° C. The clear yellow solution was then allowed to cool to ca. 40° C. and seeded with 1 mg of 4-(4'-chlorophenyl)benzonitrile. Crystallization commenced shortly after seeding, and the resultant slurry was cooled to 0-5° C. and stirred for 1 h. The solid product was filtered, washed with a small amount of heptane, and then dried under reduced pressure to afford 88.5 g (74.7%) of 4-(4'-chlorophenyl)benzonitrile as a fine white crystalline solid (m.p.=130.5-131.5° C.; identity confirmed by 1H- and 13C-NMR).
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
653 mL
Type
reactant
Reaction Step Two
[Compound]
Name
arylmagnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.9 mL
Type
reactant
Reaction Step Four
Quantity
27.4 mL
Type
reactant
Reaction Step Four
Quantity
165 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.02 g
Type
catalyst
Reaction Step Four
Quantity
5.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0.4 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OP(OC(C)C)OC(C)C)(C)C.C[Mg]Cl.Br[C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([Mg]Br)=[CH:29][CH:28]=1>O1CCCC1.[Cl-].[Zn+2].[Cl-].C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2].O>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([C:18]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[CH:29][CH:28]=1 |f:5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
653 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Step Three
Name
arylmagnesium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C)(C)OP(OC(C)C)OC(C)C
Name
Quantity
27.4 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
165 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.02 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
5.7 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]
Name
Quantity
0.4 mL
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
before quenching
ADDITION
Type
ADDITION
Details
by adding 550 mL of 1 M aqueous sodium citrate solution
ADDITION
Type
ADDITION
Details
After adding 300 mL of methyl t-butyl ether (MTBE)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred vigorously at room temperature for 1 h while air
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
The contents of the reaction flask were transferred into a separatory funnel, and flask
WASH
Type
WASH
Details
rinsed with an additional 250 mL of MTBE
WASH
Type
WASH
Details
the clear yellow organic phase was washed twice with 100 mL of brine
WAIT
Type
WAIT
Details
The crude solid product left
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
was dissolyed in 660 mL of chlorobenzene at 75° C.
ADDITION
Type
ADDITION
Details
660 mL of heptane was added at a rate which
TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature between 75-85° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ca. 40° C.
CUSTOM
Type
CUSTOM
Details
Crystallization
TEMPERATURE
Type
TEMPERATURE
Details
the resultant slurry was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
WASH
Type
WASH
Details
washed with a small amount of heptane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 88.5 g
YIELD: PERCENTYIELD 74.7%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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